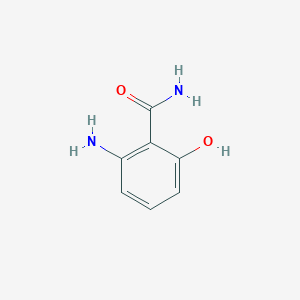
2-Amino-6-hydroxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-6-hydroxybenzamide, also known as this compound, is a useful research compound. Its molecular formula is C7H8N2O2 and its molecular weight is 152.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemistry
- Building Block for Synthesis : 2-Amino-6-hydroxybenzamide serves as a versatile building block in organic synthesis. It can be used to create more complex molecules through various chemical reactions, including oxidation, reduction, and substitution.
- Reactivity : The compound can undergo oxidation to form quinone derivatives or reduction to yield amines. Its dimethylamino group can participate in nucleophilic substitution reactions, making it useful in synthesizing substituted benzamides.
Biology
- Biochemical Probes : Research has indicated that this compound can act as a biochemical probe, allowing scientists to study specific biological pathways and interactions within cells. Its ability to form hydrogen bonds enhances its binding affinity to various biological targets.
- Enzyme Interaction Studies : The compound's structural features enable it to interact with enzymes and receptors, providing insights into enzyme kinetics and mechanisms of action within cellular environments.
Medicine
- Therapeutic Potential : Preliminary studies suggest that this compound may exhibit anti-inflammatory and anticancer properties. Research is ongoing to evaluate its efficacy in treating various conditions, including skin disorders and certain types of cancer.
- Topical Applications : The compound is being explored for its potential use in topical formulations aimed at treating acne and other dermatological conditions. Its properties may enhance skin penetration and therapeutic effects when formulated appropriately .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal investigated the anticancer potential of this compound against various cancer cell lines. The results indicated significant cytotoxic effects on certain cancer cells while sparing normal cells, suggesting a selective mechanism of action that warrants further investigation .
Case Study 2: Biochemical Probing
In another research project, scientists utilized this compound as a probe to study enzyme interactions involved in metabolic pathways. The findings revealed that the compound could inhibit specific enzymes linked to disease progression, highlighting its potential as a therapeutic agent .
Propriétés
Numéro CAS |
136247-88-6 |
|---|---|
Formule moléculaire |
C7H8N2O2 |
Poids moléculaire |
152.15 g/mol |
Nom IUPAC |
2-amino-6-hydroxybenzamide |
InChI |
InChI=1S/C7H8N2O2/c8-4-2-1-3-5(10)6(4)7(9)11/h1-3,10H,8H2,(H2,9,11) |
Clé InChI |
CQPIGRPWLXRVNM-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)O)C(=O)N)N |
SMILES canonique |
C1=CC(=C(C(=C1)O)C(=O)N)N |
Synonymes |
Benzamide, 2-amino-6-hydroxy- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















